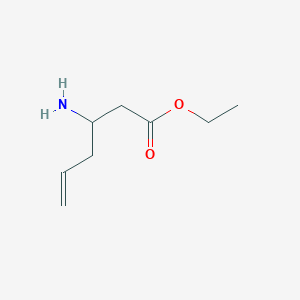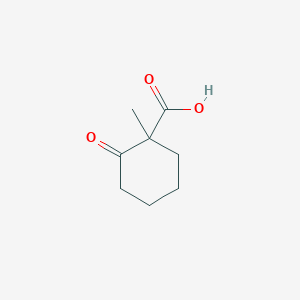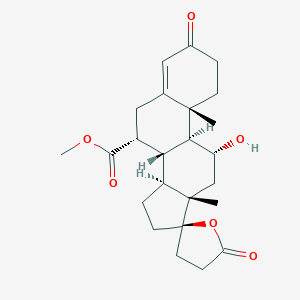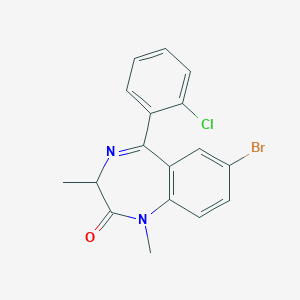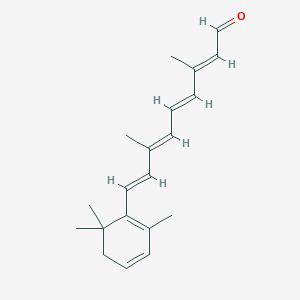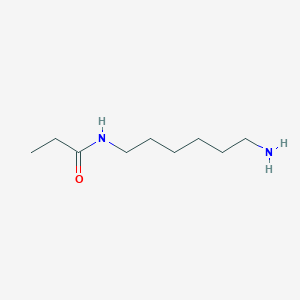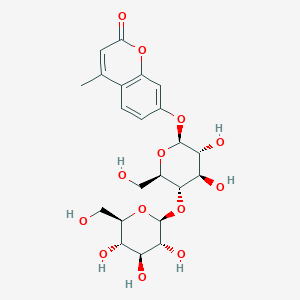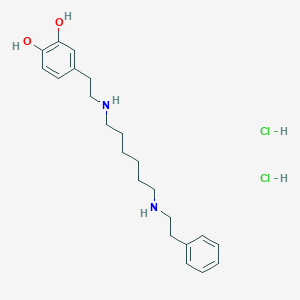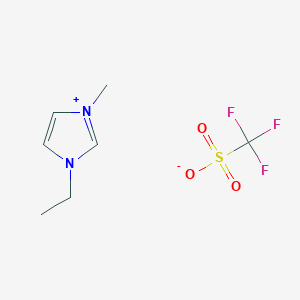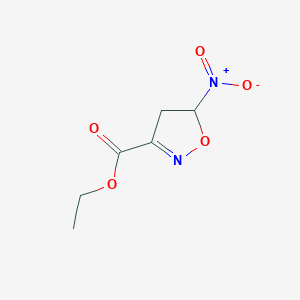
Ethyl 5-nitro-4,5-dihydroisoxazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-nitro-4,5-dihydroisoxazole-3-carboxylate (ENDIC) is a chemical compound that belongs to the class of nitroheterocyclic compounds. It has been widely studied for its potential applications in the field of medicinal chemistry. ENDIC is known to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects.
Applications De Recherche Scientifique
Ethyl 5-nitro-4,5-dihydroisoxazole-3-carboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit antimicrobial activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and protozoa. Ethyl 5-nitro-4,5-dihydroisoxazole-3-carboxylate has also been found to possess antitumor activity against various types of cancer cells. Furthermore, Ethyl 5-nitro-4,5-dihydroisoxazole-3-carboxylate has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Mécanisme D'action
The mechanism of action of Ethyl 5-nitro-4,5-dihydroisoxazole-3-carboxylate is not fully understood. However, it is believed to exert its biological effects by interfering with the normal functioning of microorganisms and cancer cells. Ethyl 5-nitro-4,5-dihydroisoxazole-3-carboxylate is known to inhibit the synthesis of DNA and RNA, which is essential for the growth and proliferation of these cells. Furthermore, Ethyl 5-nitro-4,5-dihydroisoxazole-3-carboxylate is believed to disrupt the membrane potential of microorganisms, leading to their death.
Effets Biochimiques Et Physiologiques
Ethyl 5-nitro-4,5-dihydroisoxazole-3-carboxylate has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of microorganisms and cancer cells. Furthermore, Ethyl 5-nitro-4,5-dihydroisoxazole-3-carboxylate has been found to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. However, the exact biochemical and physiological effects of Ethyl 5-nitro-4,5-dihydroisoxazole-3-carboxylate are still under investigation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Ethyl 5-nitro-4,5-dihydroisoxazole-3-carboxylate is its broad-spectrum antimicrobial activity. It has been found to exhibit activity against a wide range of microorganisms, including drug-resistant strains. Furthermore, Ethyl 5-nitro-4,5-dihydroisoxazole-3-carboxylate has been shown to possess antitumor activity against various types of cancer cells. However, one of the limitations of Ethyl 5-nitro-4,5-dihydroisoxazole-3-carboxylate is its potential toxicity to human cells. Further studies are needed to determine the safety and efficacy of Ethyl 5-nitro-4,5-dihydroisoxazole-3-carboxylate in vivo.
Orientations Futures
There are several future directions for the study of Ethyl 5-nitro-4,5-dihydroisoxazole-3-carboxylate. One area of research is the development of novel derivatives of Ethyl 5-nitro-4,5-dihydroisoxazole-3-carboxylate with enhanced biological activity and reduced toxicity. Furthermore, the mechanism of action of Ethyl 5-nitro-4,5-dihydroisoxazole-3-carboxylate needs to be further elucidated to understand its mode of action. Another area of research is the development of new formulations of Ethyl 5-nitro-4,5-dihydroisoxazole-3-carboxylate for improved delivery and bioavailability. Finally, the potential applications of Ethyl 5-nitro-4,5-dihydroisoxazole-3-carboxylate in the treatment of various diseases, including cancer and infectious diseases, need to be explored further.
Conclusion:
In conclusion, Ethyl 5-nitro-4,5-dihydroisoxazole-3-carboxylate is a promising compound with potential applications in the field of medicinal chemistry. It exhibits a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. However, further studies are needed to determine the safety and efficacy of Ethyl 5-nitro-4,5-dihydroisoxazole-3-carboxylate in vivo. The development of novel derivatives of Ethyl 5-nitro-4,5-dihydroisoxazole-3-carboxylate and new formulations for improved delivery and bioavailability is an area of active research.
Méthodes De Synthèse
Ethyl 5-nitro-4,5-dihydroisoxazole-3-carboxylate can be synthesized by the reaction of ethyl 3-oxobutanoate with hydroxylamine hydrochloride and sodium acetate in acetic acid. The reaction mixture is then refluxed for several hours, followed by the addition of nitric acid. The resulting product is then purified through recrystallization.
Propriétés
Numéro CAS |
155088-39-4 |
|---|---|
Nom du produit |
Ethyl 5-nitro-4,5-dihydroisoxazole-3-carboxylate |
Formule moléculaire |
C6H8N2O5 |
Poids moléculaire |
188.14 g/mol |
Nom IUPAC |
ethyl 5-nitro-4,5-dihydro-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C6H8N2O5/c1-2-12-6(9)4-3-5(8(10)11)13-7-4/h5H,2-3H2,1H3 |
Clé InChI |
SOVPUCOQLOXYKK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NOC(C1)[N+](=O)[O-] |
SMILES canonique |
CCOC(=O)C1=NOC(C1)[N+](=O)[O-] |
Synonymes |
3-Isoxazolecarboxylicacid,4,5-dihydro-5-nitro-,ethylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



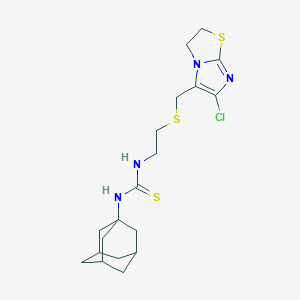
![1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanone](/img/structure/B138465.png)

